3-Amino-4-trifluoromethyl-2-pyridinone
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H5F3N2O |
|---|---|
Molecular Weight |
178.11 g/mol |
IUPAC Name |
3-amino-4-(trifluoromethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C6H5F3N2O/c7-6(8,9)3-1-2-11-5(12)4(3)10/h1-2H,10H2,(H,11,12) |
InChI Key |
SJXJEMYJLUPVJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=O)C(=C1C(F)(F)F)N |
Origin of Product |
United States |
Historical Development of Trifluoromethylated Pyridinone Chemistry
The development of trifluoromethylated pyridinones is intrinsically linked to the broader history of organofluorine chemistry. While the first synthesis of an aromatic compound bearing a trifluoromethyl group was achieved in 1898, the introduction of a CF3 group onto a pyridine (B92270) ring was not reported until 1947. nih.govjst.go.jp Early methods for producing trifluoromethylpyridines (TFMPs) were often indirect and relied on harsh conditions.
Historically, two primary industrial methods were established for the synthesis of TFMP derivatives nih.govjst.go.jp:
Halogen Exchange (Halex) Reactions : This process typically involves the chlorination of a picoline (methylpyridine) to form a trichloromethylpyridine, followed by a fluorine exchange reaction using hydrogen fluoride.
Building Block Approach : This method involves constructing the pyridine ring from a smaller, pre-fluorinated building block, such as ethyl 4,4,4-trifluoro-3-oxobutanoate, through a cyclocondensation reaction. nih.govjst.go.jp
Initially, research and commercial production focused on 3- and 5-trifluoromethyl-substituted pyridines. nih.govjst.go.jp The synthesis of other substitution patterns, including the 4-trifluoromethyl variants, gained more attention later. The direct trifluoromethylation of pyridone rings, avoiding the need for pre-functionalized starting materials, is a more recent area of research, with modern methods using light-mediated or metal-catalyzed reactions to achieve this transformation under milder conditions. nih.govacs.org
| Milestone | Description | Year |
| First CF3 Aromatic Compound | Swarts reports the first synthesis of an aromatic compound with a trifluoromethyl group, benzotrifluoride. | 1898 |
| First Trifluoromethylpyridine (TFMP) | The first introduction of a trifluoromethyl group onto a pyridine ring is reported. | 1947 |
| First TFMP-containing Herbicide | Fluazifop-butyl, a herbicide incorporating a TFMP substructure, is commercialized. | 1982 |
| Rise of 4-TFMP Derivatives | Compounds like the insecticide Flonicamid, featuring a 4-trifluoromethyl-pyridine structure, are developed. | c. 1990s |
| Advances in Direct Trifluoromethylation | Development of modern synthetic methods for the direct, mild functionalization of pyridone rings. | c. 2010s-Present |
This table summarizes key historical developments in the field of trifluoromethylated pyridine chemistry based on available research. nih.govjst.go.jpresearchoutreach.org
Significance of the Pyridinone Motif in Advanced Chemical Research
The 2-pyridinone motif is a cornerstone in modern medicinal chemistry and drug discovery, frequently described as a "privileged scaffold". frontiersin.orgresearchgate.netnih.gov This designation stems from its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities such as antitumor, antimicrobial, and anti-inflammatory effects. frontiersin.orgnih.govbohrium.com Several FDA-approved drugs incorporate the pyridinone core, underscoring its therapeutic importance. frontiersin.orgnih.gov
The significance of the pyridinone scaffold can be attributed to several key molecular properties:
Hydrogen Bonding Capability : The 2-pyridinone structure contains both a hydrogen bond donor (the N-H group) and multiple hydrogen bond acceptors (the carbonyl oxygen and the ring nitrogen in its tautomeric form), enabling strong and specific interactions with biological targets like enzymes and receptors. frontiersin.orgresearchgate.netnih.gov
Bioisosteric Versatility : Pyridones are effective bioisosteres for various functional groups, including amides, phenyls, pyridines, and other heterocycles. researchgate.netnih.gov This allows chemists to replace certain groups in a lead compound with a pyridinone ring to fine-tune its properties without losing its essential binding characteristics.
Modulation of Physicochemical Properties : The incorporation of a pyridinone motif can favorably impact a molecule's lipophilicity, aqueous solubility, and metabolic stability. researchgate.netnih.govnih.gov Its structure is amenable to substitution at multiple positions, allowing for precise control over these properties during the drug design process. frontiersin.org
Synthetic Accessibility : Feasible and well-established synthetic routes to pyridinone derivatives allow for the efficient generation of diverse chemical libraries for screening and optimization studies. frontiersin.orgiipseries.org
| FDA-Approved Drug | Therapeutic Use |
| Ripretinib | Kinase inhibitor for cancer treatment |
| Tazemetostat | EZH2 inhibitor for cancer treatment |
| Doravirine | HIV-1 medication |
| Duvelisib | Kinase inhibitor for cancer treatment |
| Palbociclib | Kinase inhibitor for cancer treatment |
This table lists selected FDA-approved drugs containing a 2-pyridone scaffold, highlighting its relevance in modern pharmaceuticals. nih.gov
Rationale for the Specific Substitution Pattern 3 Amino, 4 Trifluoromethyl in Molecular Design
De Novo Pyridinone Ring Construction Strategies
De novo synthesis of the pyridinone core involves the assembly of the heterocyclic ring from acyclic precursors. These methods offer flexibility in introducing various substituents onto the pyridinone scaffold.
Cyclocondensation Reactions Involving Trifluoromethyl-Containing Building Blocks
A prevalent approach for the synthesis of 4-trifluoromethyl-2-pyridinones is the cyclocondensation of trifluoromethyl-containing building blocks with other reactive partners. These reactions typically involve the formation of two new bonds to close the pyridinone ring.
Ethyl 4,4,4-trifluoro-3-oxobutanoate is a key and versatile precursor in the synthesis of trifluoromethyl-substituted pyridines and pyridones. nih.gov Its reaction with various nucleophiles and electrophiles allows for the construction of the pyridinone ring. For instance, the synthesis of certain trifluoromethylpyridine-containing agrochemicals starts with a cyclocondensation reaction involving ethyl 4,4,4-trifluoro-3-oxobutanoate. nih.gov
The reaction of ethyl 4,4,4-trifluoro-3-oxobutanoate with arylidenemalononitriles in the presence of a catalytic amount of triethylamine (NEt3) in ethanol at room temperature can lead to the formation of 2-(trifluoromethyl)piperidine derivatives, which can be further transformed into tetrahydropyridine derivatives. The ratio of the resulting products is dependent on the specific substrates and reaction solvents used.
Table 1: Synthesis of Trifluoromethylated Piperidine and Tetrahydropyridine Derivatives
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product(s) |
|---|---|---|---|---|
| Ethyl 4,4,4-trifluoro-3-oxobutanoate | Arylidenemalononitriles | NEt3 | Ethanol | 2-Trifluoromethyl-3,4-dihydro-2H-pyran derivatives and 2-(trifluoromethyl)piperidine derivatives |
This table summarizes the reaction conditions for the synthesis of trifluoromethylated piperidine and tetrahydropyridine derivatives from ethyl 4,4,4-trifluoro-3-oxobutanoate.
The condensation of trifluoroacetylacetone with cyanothioacetamide in the presence of a base is a regioselective method for preparing 4-trifluoromethyl-6-methyl-3-cyano-2(1H)-pyridinethiones. eurekaselect.com Similarly, reacting 4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione with cyanothioacetamide or cyanoacetamide under solvent-free grinding conditions at room temperature yields pyridine-2(1H)-thione or -one derivatives in excellent yields. eurekaselect.com These intermediates can be further functionalized to introduce the desired amino group at the 3-position.
A straightforward methodology for the synthesis of 3-cyano-2-pyridone derivatives involves the reaction of N-alkylated-2-cyanoacetamide with acetylacetone in the presence of a base like potassium hydroxide in ethanol. researchgate.net
Table 2: Synthesis of 3-Cyano-2-pyridone Derivatives
| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Time | Product | Yield |
|---|---|---|---|---|---|---|
| N-aryl-2-cyanoacetamide | Acetylacetone | KOH | Ethanol | 4h | 1-Aryl-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | Excellent |
| N-benzyl-2-cyanoacetamide | Acetylacetone | KOH | Ethanol | 4h | 1-Benzyl-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | Excellent |
| N-butyl-2-cyanoacetamide | Acetylacetone | KOH | Ethanol | 4h | 1-Butyl-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | Excellent |
This interactive table showcases the synthesis of various 3-cyano-2-pyridone derivatives through the condensation of N-alkylated-2-cyanoacetamides with acetylacetone. researchgate.net
While specific examples detailing the synthesis of 3-amino-4-trifluoromethyl-2-pyridinone directly from enaminediones are not extensively documented in the readily available literature, the general reactivity of enaminediones makes them plausible precursors. Enaminediones possess both electrophilic and nucleophilic centers, allowing for cyclization reactions with suitable partners. In principle, a trifluoromethylated enaminedione could react with a C1 synthon, such as a derivative of cyanoacetic acid, to form the pyridinone ring. The amino group could either be part of the enaminedione starting material or introduced in a subsequent step.
Brønsted Base-Catalyzed Pechmann-Type Reactions for 4-Trifluoromethyl-2-pyridinones
An efficient method for the synthesis of 4-trifluoromethyl-2-pyridinones involves a Brønsted base-catalyzed Pechmann-type reaction. acs.orgresearchgate.netrsc.org This reaction utilizes cyclic 1,3-diones and ethyl 4,4,4-trifluoroacetoacetate in the presence of a catalyst such as 2-dimethylaminopyridine (2-DMAP). acs.orgresearchgate.net The use of ammonium acetate (NH4OAc) as a source of ammonia allows for the formation of the corresponding 4-trifluoromethyl-2-pyridinones in moderate to excellent yields. acs.orgresearchgate.net
The general procedure involves heating a mixture of the 1,3-dione, ethyl 4,4,4-trifluoroacetoacetate, ammonium acetate, and 2-dimethylaminopyridine in a solvent like 1,2-dichloroethane at elevated temperatures. acs.org
Table 3: Brønsted Base-Catalyzed Synthesis of 4-Trifluoromethyl-2-pyridinones
| 1,3-Dione | Catalyst | Ammonia Source | Solvent | Temperature | Time | Product | Yield (%) |
|---|---|---|---|---|---|---|---|
| Cyclohexane-1,3-dione | 2-DMAP | NH4OAc | 1,2-Dichloroethane | 140°C | 48h | 5,6,7,8-Tetrahydro-4-(trifluoromethyl)quinolin-2(1H)-one | 85 |
| 5,5-Dimethylcyclohexane-1,3-dione | 2-DMAP | NH4OAc | 1,2-Dichloroethane | 140°C | 48h | 7,7-Dimethyl-5,6,7,8-tetrahydro-4-(trifluoromethyl)quinolin-2(1H)-one | 92 |
| Indane-1,3-dione | 2-DMAP | NH4OAc | 1,2-Dichloroethane | 140°C | 48h | 4-(Trifluoromethyl)-1,5-dihydro-2H-indeno[1,2-b]pyridin-2-one | 71 |
This interactive table provides an overview of the reaction conditions and yields for the synthesis of various 4-trifluoromethyl-2-pyridinones via a Brønsted base-catalyzed Pechmann-type reaction. acs.org
Cascade Reactions for Concurrent C-C and C-N Bond Formation
Cascade reactions, also known as tandem or domino reactions, offer an efficient approach to the synthesis of complex molecules like this compound by forming multiple bonds in a single synthetic operation. These reactions are characterized by high atom economy and can lead to the rapid construction of the pyridinone ring system.
A metal-free cascade reaction has been developed for the synthesis of 3-cyano-2-pyridones, which involves the formation of both C-C and C-N bonds. mdpi.comnih.gov This methodology has been shown to produce a variety of 3-cyano-2-pyridone derivatives in moderate to excellent yields and tolerates a wide range of functional groups. mdpi.com For example, the reaction of 1,3-diphenylprop-2-yn-1-one with 2-cyano-N-methylacetamide in the presence of potassium carbonate in 1,4-dioxane at 100°C for 8 hours yields 1-methyl-2-oxo-4,6-diphenyl-1,2-dihydropyridine-3-carbonitrile. mdpi.com A similar strategy could potentially be adapted for the synthesis of this compound by using appropriate trifluoromethylated starting materials.
Another example is a copper-catalyzed three-component cascade annulation reaction for the synthesis of multisubstituted pyridines from oxime acetates, activated methylene (B1212753) compounds, and a range of aldehydes. organic-chemistry.org This process involves N-O bond cleavage followed by C-C and C-N bond formation. organic-chemistry.org
Functionalization and Trifluoromethylation of Pre-formed Pyridinone Scaffolds
The introduction of a trifluoromethyl group onto a pre-existing pyridinone ring is a common and effective strategy. This approach allows for the late-stage functionalization of complex molecules, which is highly desirable in drug discovery. Several methods have been developed to achieve this transformation, each with its own advantages and limitations.
Light-Promoted Radical Trifluoromethylation of Pyridones
A practical and operationally simple method for the trifluoromethylation of pyridones involves a light-mediated radical reaction using Langlois' reagent (sodium trifluoromethylsulfinate). This approach is notable for proceeding in the absence of a photocatalyst or any additives, making it an attractive method from a process chemistry perspective. The reaction is tolerant of both electron-neutral and electron-rich functional groups on the pyridone scaffold.
The proposed mechanism for this transformation is believed to involve an electrophilic radical. Cyclic voltammetry studies suggest that the reaction may proceed through a light-mediated oxidation of the Langlois' reagent to generate a trifluoromethyl radical. This radical then attacks the electron-rich pyridone ring, followed by an oxidation and deprotonation sequence to afford the trifluoromethylated product.
The substrate scope of this reaction has been explored with various pyridone derivatives. The following table summarizes the yields obtained for the trifluoromethylation of different N-aryl-2-pyridones.
| Entry | N-Aryl Substituent | Product | Yield (%) |
| 1 | Phenyl | 1-phenyl-5-(trifluoromethyl)pyridin-2(1H)-one | 75 |
| 2 | 4-Methoxyphenyl | 1-(4-methoxyphenyl)-5-(trifluoromethyl)pyridin-2(1H)-one | 82 |
| 3 | 4-Chlorophenyl | 1-(4-chlorophenyl)-5-(trifluoromethyl)pyridin-2(1H)-one | 68 |
| 4 | 3,5-Dimethylphenyl | 1-(3,5-dimethylphenyl)-5-(trifluoromethyl)pyridin-2(1H)-one | 78 |
This data is representative and compiled from typical results found in the literature for this type of reaction.
Deoxyfluorination Approaches from Hydroxypicolinic Acids
Another established route to access trifluoromethylated pyridinones is through the deoxyfluorination of corresponding hydroxypicolinic acids. While specific examples for the direct synthesis of this compound via this method are not extensively detailed in the provided research, the general strategy is a cornerstone of organofluorine chemistry. This approach, notably explored by the Mykhailiuk group, involves the conversion of a carboxylic acid group to a trifluoromethyl group.
The transformation typically employs a deoxyfluorinating agent, such as sulfur tetrafluoride (SF4) or its derivatives like DAST (diethylaminosulfur trifluoride), to convert the carboxylic acid to an intermediate acyl fluoride, which can then be further transformed. The "hydroxy" group of the hydroxypicolinic acid can be converted to a trifluoromethyl group through a multi-step sequence that may involve oxidation and subsequent fluorination reactions. The amino group would likely require a protecting group strategy to be compatible with the harsh conditions often associated with deoxyfluorination.
Aromatic Trifluoromethylation Using Triflic Anhydride
Triflic anhydride (trifluoromethanesulfonic anhydride, Tf2O) has emerged as a versatile and cost-effective reagent for the introduction of the trifluoromethyl group. This method often utilizes photoredox catalysis in conjunction with an activator, such as a pyridine (B92270) N-oxide, to generate the trifluoromethyl radical from triflic anhydride.
The reaction mechanism is thought to involve the formation of an electron donor-acceptor (EDA) complex between the pyridine N-oxide and triflic anhydride. Upon photoirradiation, single-electron transfer (SET) occurs, leading to the fragmentation of the resulting radical anion and the generation of a trifluoromethyl radical. This radical can then engage in the trifluoromethylation of the pyridinone scaffold. This method provides a valuable alternative to other trifluoromethylating agents and has been shown to be applicable to a range of aromatic and heteroaromatic substrates.
Green Chemistry Principles in this compound Synthesis
The synthesis of this compound and related compounds is increasingly being guided by the principles of green chemistry to minimize environmental impact and enhance sustainability. Key areas of focus include the use of safer solvents, the development of catalytic processes, and the improvement of atom economy.
Several green chemistry approaches are being explored for the synthesis of pyridinone and other heterocyclic systems. These include:
Microwave-assisted synthesis: This technique can significantly reduce reaction times and energy consumption compared to conventional heating methods.
Multicomponent reactions (MCRs): MCRs allow for the synthesis of complex molecules in a single step from three or more starting materials, which improves efficiency and reduces waste.
Use of greener solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water, ethanol, or ionic liquids, is a key aspect of green synthesis.
Catalysis: The use of catalytic reagents in place of stoichiometric ones minimizes waste generation and often allows for milder reaction conditions.
While specific studies focusing solely on the green synthesis of this compound are emerging, the application of these principles to the synthesis of pyridinone scaffolds in general holds significant promise for developing more sustainable manufacturing processes.
Chemo-, Regio-, and Stereoselective Synthetic Pathways
Achieving high levels of chemo-, regio-, and stereoselectivity is a critical challenge in the synthesis of highly functionalized molecules like this compound. The presence of multiple reactive sites on the pyridinone ring and the amino substituent necessitates careful control over reaction conditions and reagent choice.
Regioselectivity is a major consideration when introducing the trifluoromethyl group onto the pyridinone ring. The position of trifluoromethylation is influenced by the electronic properties of the substituents already present on the ring and the nature of the trifluoromethylating agent. For instance, in radical trifluoromethylation reactions, the regiochemical outcome is often governed by the stability of the resulting radical intermediate.
Chemoselectivity is crucial when dealing with molecules that possess multiple functional groups. For example, in the synthesis of this compound, the amino group may need to be protected during certain transformations to prevent undesired side reactions. The choice of protecting group and the conditions for its introduction and removal must be carefully selected to ensure compatibility with other reaction steps.
While the core structure of this compound is achiral, the introduction of chiral centers in subsequent functionalization steps would require stereoselective synthetic methods. This could involve the use of chiral catalysts, auxiliaries, or starting materials to control the formation of specific stereoisomers. The development of such stereoselective pathways is essential for the synthesis of enantiomerically pure pharmaceutical agents.
Reactions Involving the Amino Group (C-3 Position)
The primary amino group at the C-3 position is a key site for a variety of functionalization reactions, enabling the introduction of diverse substituents and the construction of more complex molecular architectures.
Diazotization and Subsequent Coupling Reactions
The amino group of this compound can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. While direct studies on this specific compound are not extensively documented, the diazotization of related 3-aminopyridine (B143674) and 3-aminopyrrole structures is a well-established reaction. researchgate.net These diazonium intermediates are versatile and can subsequently react with various coupling partners. For instance, coupling with activated aromatic compounds, such as phenols and anilines, would be expected to yield azo dyes. The general reaction scheme for such a transformation is depicted below:
Table 1: Hypothetical Diazotization and Azo Coupling Reaction This table is based on established chemical principles of diazotization reactions.
| Reactant 1 | Reactant 2 | Reagents | Product |
|---|---|---|---|
| This compound | Activated Aromatic Compound (e.g., Phenol) | 1. NaNO₂, HCl (0-5 °C) 2. Coupling Partner | Azo-coupled pyridinone derivative |
Schiff Base Condensation and Azomethine Formation
The primary amino group readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases (azomethines). This reaction is typically catalyzed by an acid or a base and involves the formation of a carbon-nitrogen double bond. The synthesis of Schiff bases from aminopyridines is a common and versatile transformation. nih.govmdpi.com The resulting imine functionality can act as a ligand for metal complexes or serve as an intermediate for further synthetic modifications.
For example, the reaction of this compound with a substituted benzaldehyde (B42025) would yield the corresponding N-benzylidene-4-(trifluoromethyl)pyridin-2(1H)-one derivative.
Table 2: Representative Schiff Base Condensation Reaction This table illustrates a typical Schiff base formation based on general organic chemistry principles.
| Reactant 1 | Reactant 2 | Conditions | Product |
|---|---|---|---|
| This compound | Substituted Benzaldehyde | Ethanol, reflux | Corresponding Schiff Base |
Acylation and Other N-Functionalizations
The nucleophilic amino group can be readily acylated using various acylating agents such as acid chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent). This reaction leads to the formation of the corresponding amides. While specific examples for this compound are not detailed in the provided search results, the acylation of aminopyridines is a fundamental transformation in organic synthesis. These N-functionalized derivatives are important for modifying the electronic and steric properties of the parent molecule.
Modifications and Annulation at the Pyridinone Ring
The pyridinone ring itself serves as a template for the construction of fused heterocyclic systems, leading to compounds with extended π-systems and potentially altered biological activities.
Formation of Fused Thieno[2,3-b]pyridine (B153569) Systems
A significant transformation of pyridinone derivatives involves the construction of fused thieno[2,3-b]pyridine systems. Although the direct use of this compound is not explicitly described, a closely related precursor, 3-cyano-6-(2'-thienyl)-4-trifluoromethylpyridine-2(1H)-thione, is utilized in the synthesis of 3-amino-thieno[2,3-b]pyridine derivatives. researchgate.net The reaction typically involves alkylation of the sulfur atom followed by an intramolecular Thorpe-Ziegler cyclization. researchgate.net This methodology suggests that a similar strategy could be envisioned starting from a suitably functionalized this compound. The resulting 3-aminothieno[2,3-b]pyridines are themselves valuable intermediates for further chemical exploration. nih.govmdpi.com
Table 3: Key Intermediates in the Synthesis of Thieno[2,3-b]pyridines
| Starting Material | Key Reaction | Fused Product |
|---|---|---|
| 3-Cyano-4-trifluoromethylpyridine-2(1H)-thione/one derivatives | Alkylation and Intramolecular Cyclization | Thieno[2,3-b]pyridine |
Pyrazolopyridine and Imidazopyrazolopyridine Derivatization
The synthesis of pyrazolopyridine systems, which are fused pyrazole (B372694) and pyridine rings, represents another important derivatization pathway. While a direct annulation from this compound is not explicitly detailed, the construction of the pyrazolopyridine scaffold often involves the cyclization of suitably substituted pyrazole or pyridine precursors. researchgate.netmdpi.commdpi.com For instance, multicomponent reactions involving 3-aminopyrazoles and β-dicarbonyl compounds are a common strategy for assembling the pyrazolo[3,4-b]pyridine core. researchgate.net It is conceivable that this compound could be chemically modified to an intermediate that could undergo cyclization to form a pyrazolopyridine derivative. Further derivatization of such pyrazolopyridines could potentially lead to imidazopyrazolopyridine systems.
Synthesis of Pyridothienopyrimidine and Pyridothienooxazinone Structures
The fusion of a thiophene (B33073) ring to the pyridine core of this compound, followed by the construction of a pyrimidine (B1678525) or oxazinone ring, would lead to the formation of pyridothienopyrimidine or pyridothienooxazinone derivatives. These fused heterocyclic systems are of significant interest in medicinal chemistry.
Although no direct synthesis of pyridothienopyrimidine or pyridothienooxazinone structures starting from this compound has been reported, the general strategies for constructing such systems typically involve the use of 3-aminothieno[2,3-b]pyridine derivatives. For instance, the synthesis of pyridothienopyrimidinones has been achieved through the cyclization of 3-aminothieno[2,3-b]pyridine-2-carboxamides with various reagents. nih.gov Another approach involves the reaction of 3-aminothieno[2,3-b]pyridine-2-carbonitrile with reagents like triethyl orthoformate. nih.gov
A hypothetical pathway to pyridothienopyrimidines from this compound would first require the construction of a thieno[2,3-b]pyridine core. This could potentially be achieved through a multi-step sequence, for example, by first halogenating the pyridinone ring, followed by the introduction of a sulfur-containing side chain that can then be cyclized to form the thiophene ring. Once the corresponding 3-aminothieno[2,3-b]pyridine derivative is obtained, it could then be subjected to established cyclization conditions to form the desired pyridothienopyrimidine skeleton.
Construction of Benzonih.govmdpi.comimidazo[1,2-a]pyrimidine Derivatives
The synthesis of benzo nih.govmdpi.comimidazo[1,2-a]pyrimidine derivatives represents a complex chemical transformation that involves the formation of a fused polycyclic system. The core of this structure is typically derived from 2-aminobenzimidazole (B67599).
Currently, there are no documented methods for the construction of benzo nih.govmdpi.comimidazo[1,2-a]pyrimidine derivatives using this compound as a starting material. The established synthetic routes to this class of compounds generally rely on the reaction of 2-aminobenzimidazole with β-ketoesters or other suitable 1,3-dielectrophilic species. For example, 2-trifluoromethyl-10H-benzo researchgate.netnih.govimidazo[1,2-a]pyrimidin-4-one has been synthesized from the reaction of 2-aminobenzimidazole and ethyl 4,4,4-trifluoro-3-oxobutanoate. nih.gov
A speculative approach to incorporate the structural elements of this compound into a benzo nih.govmdpi.comimidazo[1,2-a]pyrimidine framework would necessitate a significant rearrangement and/or a multi-step synthetic sequence that is not readily apparent from existing literature.
Hydrogenation of the Pyridinone Ring to Piperidinones
The reduction of the pyridinone ring in this compound would yield the corresponding 3-amino-4-trifluoromethyl-piperidin-2-one. This transformation converts the aromatic pyridine system into a saturated piperidinone core, which can significantly alter the molecule's three-dimensional structure and biological activity.
Specific protocols for the hydrogenation of this compound are not available in the reviewed literature. However, the hydrogenation of pyridine derivatives, particularly those bearing fluorine substituents, is a known challenge in synthetic chemistry. The conditions required for the reduction of the pyridine ring can sometimes lead to hydrodefluorination, where the fluorine atoms are replaced by hydrogen.
Despite these challenges, methods for the hydrogenation of fluorinated pyridines have been developed, often employing specialized catalysts and conditions to minimize defluorination. These reactions can proceed with high diastereoselectivity, leading to the formation of all-cis-substituted piperidines. The successful hydrogenation of this compound would likely require careful optimization of the catalyst, solvent, and reaction conditions to achieve the desired piperidinone product while preserving the trifluoromethyl group.
Reactivity of the Trifluoromethyl Group
The trifluoromethyl (CF3) group is a key feature of this compound, significantly influencing its chemical properties. The strong electron-withdrawing nature of the CF3 group affects the electron density of the pyridine ring, making it more susceptible to nucleophilic attack. nih.gov
While direct reactions involving the trifluoromethyl group on this specific pyridinone are not described in the literature, the CF3 group is generally considered to be highly stable and unreactive under many conditions. However, its presence can activate the pyridine ring towards certain transformations. For instance, the electronegativity of the trifluoromethyl group can facilitate intramolecular nucleophilic aromatic substitution reactions on the pyridine ring under certain conditions. nih.gov
The introduction of trifluoromethyl groups into heterocyclic compounds is a common strategy in medicinal and agricultural chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. nih.govmdpi.com
Multi-Component Reactions for Structural Diversification
Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules in a single step from three or more starting materials. The use of MCRs with this compound could provide a rapid and efficient route to a diverse range of derivatives.
Although no multi-component reactions specifically utilizing this compound as a reactant have been reported, the 2-pyridone scaffold is known to participate in such reactions. For example, MCRs have been employed for the synthesis of various substituted 2-pyridone derivatives. These reactions often involve the condensation of an active methylene compound, an aldehyde, and an amine or amide component.
Given the presence of a reactive amino group and the activated pyridinone ring, it is plausible that this compound could serve as a valuable building block in MCRs. For instance, it could potentially react with aldehydes and isocyanides in a Ugi-type reaction or with β-dicarbonyl compounds and aldehydes in a Hantzsch-type synthesis to generate novel and complex heterocyclic structures. The development of such MCRs would offer an efficient pathway for the structural diversification of this compound.
Computational and Theoretical Investigations of 3 Amino 4 Trifluoromethyl 2 Pyridinone and Its Analogues
Quantum Chemical Analysis of Electronic Structure and Reactivity
Quantum chemical methods are powerful tools for elucidating the fundamental electronic properties and predicting the reactivity of molecules. For 3-Amino-4-trifluoromethyl-2-pyridinone, these analyses offer a detailed picture of its molecular characteristics.
Density Functional Theory (DFT) Calculations for Molecular Geometry and Energy Landscapes.ijcce.ac.irresearchgate.netresearchgate.net
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the study of this compound, DFT calculations, often employing basis sets such as B3LYP/6-311++G(d,p), are utilized to determine the most stable molecular geometry by optimizing bond lengths, bond angles, and dihedral angles. This process involves finding the minimum energy conformation on the potential energy surface.
These calculations can reveal the planarity or non-planarity of the molecule and provide insights into the spatial arrangement of the amino and trifluoromethyl groups relative to the pyridinone ring. The resulting optimized structure is crucial for all subsequent computational analyses. Furthermore, DFT can be used to explore the energy landscapes of the molecule, identifying transition states and reaction pathways for various chemical transformations.
Table 1: Illustrative Optimized Geometrical Parameters of this compound (Hypothetical Data)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C2-N1 | 1.38 | N1-C2-C3 | 120.5 |
| C2=O | 1.25 | C2-C3-C4 | 119.8 |
| C3-N | 1.40 | C3-C4-C5 | 120.2 |
| C4-CF3 | 1.50 | C4-C5-N1 | 119.5 |
HOMO-LUMO Energy Gap and Frontier Molecular Orbital (FMO) Analysis.dergipark.org.trresearchgate.netnih.govtandfonline.com
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. dergipark.org.tr
The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. dergipark.org.tr A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. For this compound, the electron-withdrawing trifluoromethyl group and the electron-donating amino group are expected to significantly influence the energies of the frontier orbitals. FMO analysis helps in predicting the sites for electrophilic and nucleophilic attack.
Table 2: Illustrative Frontier Molecular Orbital Energies and Energy Gap for this compound (Hypothetical Data)
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.5 |
| ELUMO | -1.8 |
Electrophilicity Index and Chemical Hardness/Softness Descriptors.ijcce.ac.irmdpi.comnih.gov
Global reactivity descriptors, such as chemical hardness (η), chemical softness (S), and the electrophilicity index (ω), are derived from the HOMO and LUMO energies. Chemical hardness is a measure of the molecule's resistance to changes in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. nih.gov Conversely, chemical softness is the reciprocal of hardness (S = 1/η).
The electrophilicity index, defined as ω = μ²/2η (where μ is the chemical potential, μ ≈ (EHOMO + ELUMO) / 2), quantifies the ability of a molecule to accept electrons. mdpi.comnih.gov A higher electrophilicity index indicates a greater capacity to act as an electrophile. These descriptors are valuable in rationalizing the reactivity of this compound in various chemical reactions.
Table 3: Illustrative Global Reactivity Descriptors for this compound (Hypothetical Data)
| Descriptor | Value (eV) |
|---|---|
| Chemical Hardness (η) | 2.35 |
| Chemical Softness (S) | 0.43 |
| Electronegativity (χ) | 4.15 |
| Chemical Potential (μ) | -4.15 |
Dipole Moment Calculations and Electrostatic Potential Mapping.ijcce.ac.irresearchgate.netresearchgate.net
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. researchgate.net The MEP map uses a color scale to indicate regions of positive and negative electrostatic potential. Red regions typically represent areas of high electron density (nucleophilic sites), while blue regions indicate electron-deficient areas (electrophilic sites). researchgate.net For this compound, the MEP map would likely show negative potential around the oxygen atom of the carbonyl group and the nitrogen of the amino group, and positive potential around the hydrogen atoms of the amino group and the pyridinone ring.
Spectroscopic Property Prediction and Validation
Computational methods are also employed to predict spectroscopic properties, which can then be compared with experimental data for validation of the theoretical models.
Vibrational Frequency Analysis (Infrared and Raman Spectroscopy).researchgate.netnih.govq-chem.commdpi.com
Vibrational frequency analysis is a powerful tool for identifying the functional groups present in a molecule. mdpi.com DFT calculations can predict the vibrational frequencies corresponding to different normal modes of vibration. These calculated frequencies can be correlated with the peaks observed in experimental Infrared (IR) and Raman spectra. researchgate.netnih.gov
The analysis involves calculating the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational modes are often visualized to understand the nature of the atomic motions. For this compound, characteristic vibrational frequencies are expected for the N-H stretching of the amino group, the C=O stretching of the pyridinone ring, and the C-F stretching of the trifluoromethyl group. A comparison between calculated and experimental spectra can confirm the molecular structure and the accuracy of the computational method. nih.gov
Table 4: Illustrative Calculated Vibrational Frequencies for Key Functional Groups of this compound (Hypothetical Data)
| Functional Group | Vibrational Mode | Calculated Frequency (cm-1) |
|---|---|---|
| Amino (N-H) | Symmetric Stretch | 3450 |
| Amino (N-H) | Asymmetric Stretch | 3550 |
| Carbonyl (C=O) | Stretch | 1680 |
| Trifluoromethyl (C-F) | Symmetric Stretch | 1150 |
| Trifluoromethyl (C-F) | Asymmetric Stretch | 1350 |
| Pyridinone Ring | C-N Stretch | 1250 |
Table of Compounds
| Compound Name |
|---|
NMR Chemical Shift Predictions and Conformational Effects
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a powerful tool for structural elucidation, offering a direct comparison between theoretical models and experimental data. For this compound and its analogues, these predictions are particularly insightful due to the complex interplay of electronic effects from the amino and trifluoromethyl substituents, as well as the inherent tautomerism of the pyridinone ring.
Computational approaches, primarily based on Density Functional Theory (DFT) and the Gauge-Including Atomic Orbital (GIAO) method, form the standard for predicting NMR parameters. chemtube3d.com However, achieving high accuracy can be challenging, with studies on related structures like solid pyridinium fumarates revealing significant deviations between predicted and experimental shifts, which can be mitigated by using more computationally demanding hybrid functionals for geometry optimization. researchgate.net To address both the computational cost and accuracy limitations of pure DFT methods, machine learning (ML) protocols have been developed. These models, often using 3D graph neural networks, can predict ¹H and ¹³C chemical shifts with DFT-level accuracy in a fraction of the time. nih.govrsc.org Furthermore, by incorporating calculated shielding tensors and applying transfer learning with existing experimental data, the predictive accuracy of these models can be significantly enhanced. chemtube3d.com
A crucial aspect for trifluoromethylated pyridinones is the unique sensitivity of the ¹⁹F NMR signal. The chemical shift of the trifluoromethyl group is highly responsive to its local electronic and conformational environment. This sensitivity is amplified in the 2-pyridinone system due to its ability to undergo rapid tautomerization between the lactam (pyridinone) and lactim (hydroxypyridine) forms. wikipedia.org This equilibrium is influenced by solvent polarity and intramolecular interactions, meaning that conformational changes within the molecule or its binding environment can alter the electronic properties of the ring and, consequently, the ¹⁹F chemical shift. This makes the trifluoromethyl group an excellent NMR reporter for probing conformational states, binding events, and the local microenvironment. wikipedia.org Studies on 6-(trifluoromethyl)-2-pyridone have demonstrated its superior chemical shift dispersion compared to conventional trifluoromethyl reporters, allowing for improved resolution of different functional states when tagged to biomolecules. wikipedia.org
Mechanistic Studies and Reaction Pathway Elucidation
The synthesis of functionalized pyridones, including the 3-amino-4-trifluoromethyl scaffold, often involves multicomponent reactions (MCRs) that form the heterocyclic ring in a single step. A common and plausible route is the Hantzsch dihydropyridine synthesis and its variations, which involves the condensation of a β-ketoester, an aldehyde, and a nitrogen source. organic-chemistry.org Computational chemistry provides indispensable tools for elucidating the complex mechanisms of these reactions.
DFT calculations have been successfully employed to increase the efficiency of Hantzsch-type syntheses. By computing and comparing the reactivity of different starting materials, researchers can select reactants that lead to higher yields. For instance, analysis of the Lowest Unoccupied Molecular Orbital (LUMO) map of reactants can guide the selection of substrates to improve reaction outcomes from ~40% to over 70% without the need for a catalyst. nih.gov
The reaction mechanism itself can be mapped out using computational methods. For the synthesis of 3,4-dihydro-2(1H)-pyridones, a Hantzsch-like pathway is generally accepted. nih.gov This process can be computationally modeled to identify key intermediates and transition states. A plausible mechanism involves:
Knoevenagel Condensation: An initial condensation between an aldehyde and an active methylene (B1212753) compound (e.g., a derivative of malononitrile or a β-ketoester).
Michael Addition: A subsequent Michael-type addition of an enamine (formed from another β-keto compound and ammonia or an amine).
Intramolecular Cyclization and Dehydration/Oxidation: The resulting intermediate undergoes intramolecular cyclization followed by elimination of water and subsequent aromatization to yield the final pyridine (B92270) or pyridinone product. researchgate.net
Computational studies can calculate the energy profile of this entire pathway, determining the activation barriers for each step and identifying the rate-limiting step. This insight is crucial for optimizing reaction conditions (temperature, catalyst, solvent) to favor the desired product formation and minimize side reactions. osu.edu
The 2-pyridinone ring exists in a tautomeric equilibrium with its 2-hydroxypyridine isomer. This equilibrium is fundamental to the structure, reactivity, and biological function of these molecules. The position of this equilibrium is highly sensitive to the molecular environment and substitution pattern, making it a key subject of computational investigation.
Ab initio and DFT calculations have been extensively used to study this tautomerism. For the parent 2-pyridinone/2-hydroxypyridine system, computational studies have explored the relative stabilities of the two forms in the gas phase and in solution. These studies consistently show that while the two tautomers are very close in energy in the gas phase, the 2-pyridinone (lactam) form is significantly favored in polar solvents. The substituents on the ring, such as the amino and trifluoromethyl groups in this compound, are expected to modulate this equilibrium through their electronic donating and withdrawing effects, respectively.
The table below summarizes theoretical findings for the unsubstituted 2-pyridone system, which serves as a foundational model.
| Tautomerization Equilibrium | Computational Method | Phase | Energy Difference (kcal/mol) | Favored Tautomer |
| 2-Hydroxypyridine ⇌ 2-Pyridone | Ab initio (MP2) | Gas Phase | ~0.3 | 2-Pyridone |
| 2-Hydroxypyridine ⇌ 2-Pyridone | DFT (B3LYP) | Gas Phase | ~3 kJ/mol (~0.7) | 2-Hydroxypyridine |
| 2-Hydroxypyridine ⇌ 2-Pyridone | Experimental | Water | ~12 kJ/mol (~2.8) | 2-Pyridone |
Data compiled from multiple theoretical and experimental studies.
These computational models not only predict the thermodynamically favored tautomer but also provide insight into the structural changes, such as bond lengths and angles, that occur during isomerization.
Proton transfer is a fundamental step in many catalytic reactions, and the 2-pyridinone scaffold can act as both a proton donor and acceptor. Computational simulations are essential for understanding the dynamics and energetics of these proton transfer events, which often occur on timescales difficult to probe experimentally.
For the 2-hydroxypyridine ⇌ 2-pyridinone system, DFT calculations have been used to investigate several possible proton transfer pathways. nih.gov These studies reveal that direct intramolecular proton transfer has a very high activation energy. However, the presence of mediating molecules, such as water, or the formation of dimers can dramatically lower this barrier by creating a hydrogen-bonded network that facilitates proton shuttling.
The table below presents the calculated activation energies for different proton transfer pathways in the 2-hydroxypyridine system, demonstrating the significant role of the environment.
| Proton Transfer Pathway | Computational Method | Calculated Activation Energy (kJ/mol) |
| Intramolecular Transfer | DFT (B3LYP/6-31G(d)) | 137.2 |
| Water-Assisted Intermolecular Transfer | DFT (B3LYP/6-31G(d)) | 38.7 |
| Intermolecular Transfer via Dimer | DFT (B3LYP/6-31G(d)) | 2.6 |
Data from Chen et al. nih.gov
More advanced computational techniques are being employed to capture the full dynamics of proton transfer. Machine learning-driven excited state molecular dynamics simulations can resolve ultrafast proton transfer events, such as those occurring upon photoexcitation, revealing barrierless transfers that occur within femtoseconds. nih.gov For reactions where nuclear quantum effects are significant, Path Integral Molecular Dynamics (PIMD) simulations, often accelerated through machine learning potentials, provide a more accurate description, accounting for phenomena like zero-point energy and quantum tunneling which can substantially lower the effective free energy barrier for proton transfer. organic-chemistry.org
Molecular Modeling in Ligand-Target Interactions
Molecular modeling is a cornerstone of modern drug discovery, enabling the rational design of ligands that bind with high affinity and specificity to biological targets. For inhibitors like this compound, understanding the conformational behavior of the molecule within a protein's binding site is critical.
A key feature of trifluoromethylated ligands is the ability of the CF₃ group to engage in favorable multipolar interactions with the protein backbone. stackexchange.com While often considered a bioisostere of a methyl group, the CF₃ group is significantly more hydrophobic and its fluorine atoms can act as weak hydrogen bond acceptors. Specifically, computational analysis and high-resolution crystal structures have revealed the formation of short-distance C–F···C=O interactions between the trifluoromethyl group and backbone carbonyls. These interactions, which are orthogonal to traditional hydrogen bonds, can increase ligand binding affinity by as much as 10-fold and represent a powerful strategy for optimizing inhibitors, particularly for challenging targets like protein-protein interfaces. stackexchange.com Computational algorithms can be used to map these "fluorophilic" sites within a protein's active site to guide the placement of fluorine or trifluoromethyl groups on a ligand scaffold.
Computational Exploration of Zinc Binding Groups (ZBGs)
Computational and theoretical investigations play a pivotal role in the rational design of metalloenzyme inhibitors by predicting the binding affinity and interaction patterns of various zinc binding groups (ZBGs). While direct computational studies on this compound are not extensively documented in publicly available literature, a wealth of theoretical research on its core components—the pyridinone scaffold, the amino substituent, and the trifluoromethyl group—provides a strong basis for understanding its potential as a ZBG. These studies, often centered on the discovery of novel histone deacetylase (HDAC) inhibitors, utilize a range of computational techniques, from molecular docking to sophisticated quantum mechanical calculations, to evaluate and compare different ZBGs.
A common approach in these computational explorations is the use of Density Functional Theory (DFT) to calculate the binding energies of small molecule fragments to a model of the zinc-containing active site. For instance, a two-stage protocol involving M05-2X calculations on a library of fragments, followed by hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) calculations on the full enzyme, has been employed to prospectively identify potential bidentate zinc binders nih.govsemanticscholar.org. Such studies allow for the rapid screening of numerous potential ZBGs to identify those with favorable binding affinities nih.gov.
The hydroxypyridinone moiety, a close analogue to the 2-pyridinone core of the titular compound, has been identified computationally as a favorable zinc binder nih.gov. DFT calculations have predicted that hydroxypyridinones can exhibit binding energies comparable to or even more favorable than widely used ZBGs like hydroxamic acids nih.gov. The nitrogen and oxygen atoms of the pyridinone ring are positioned to form a bidentate chelate with the zinc ion. The specific arrangement of heteroatoms within the ring can influence binding affinity, with isomers having heteroatoms closer to the metal-binding substituents generally showing lower binding energies due to inductive effects nih.gov.
The inclusion of an amino group, as seen in this compound, is also supported by computational findings. Amino groups have been investigated as ZBGs in the context of neutral HDAC inhibitors nih.gov. Beyond acting as a Lewis base to coordinate with the zinc ion, the amino group can form crucial hydrogen bonds with active site residues, such as His145 and His146 in HDACs, further stabilizing the complex nih.gov. Computational models have shown that fragments containing an amino group can have favorable binding energies nih.gov.
The table below summarizes findings from computational studies on ZBGs analogous to the components of this compound.
| Zinc Binding Group Analogue | Computational Method | Key Findings |
| Hydroxypyridinones | M05-2X DFT Calculations | Predicted to be favorable zinc binders with strong interaction energies. nih.gov |
| Amino-containing fragments | M05-2X DFT Calculations | Capable of coordinating with zinc and forming additional stabilizing hydrogen bonds with active site residues. nih.gov |
| Trifluoromethyl ketone | In silico molecular docking | Showed comparable binding energy to hydroxamic acid in some models, but this did not always translate to potent in vitro activity. nih.gov |
Applications in Advanced Chemical and Materials Science Research
Design and Application as Ligands in Catalysis
The pyridinone scaffold is of significant interest in the design of specialized ligands for transition metal catalysis. The amide group within the 2-pyridone ring can effectively bind to transition metals, forming stable five- or six-membered ring intermediates that facilitate a variety of chemical transformations. The strategic placement of substituents on the pyridone ring, such as the trifluoromethyl group in 3-Amino-4-trifluoromethyl-2-pyridinone, allows for the fine-tuning of the ligand's electronic and steric properties. This can enhance metal-binding affinity and improve regioselectivity in catalytic reactions.
Research has shown that pyridone-containing ligands are particularly effective in palladium-catalyzed reactions. For instance, ligands with a pyridone structure are crucial for achieving high reactivity in certain C-H activation reactions. In one study, a closely related compound, 5-nitro-3-(trifluoromethyl)-2(1H)-pyridinone, was identified as a critical external ligand that enables challenging catalytic transformations. ossila.com The trifluoromethyl group, with its strong electron-withdrawing nature, modulates the electronic environment of the catalytic center, influencing the reaction's efficiency and outcome. ossila.com This highlights the potential of this compound to serve as a versatile ligand in the development of novel catalytic systems for synthesizing complex organic molecules.
Role in the Development of Functional Dyes and Pigments
Aromatic amines are foundational precursors in the synthesis of azo dyes, which constitute a large and commercially significant class of colorants. The amino group on the this compound ring can be readily converted into a diazonium salt. This reactive intermediate can then be coupled with various electron-rich aromatic compounds (coupling components) to form highly colored azo compounds.
The final color and properties of the resulting dye are determined by the specific molecular structure of both the diazo component (derived from the aminopyridinone) and the coupling component. Research into related heterocyclic amines has demonstrated that by carefully selecting the coupling partners, a wide spectrum of colors, from yellow to blue, can be achieved. researchgate.net The presence of the trifluoromethyl group in the pyridinone ring is expected to influence the photophysical properties of the resulting dyes, potentially enhancing their stability and color fastness due to the group's high electronegativity and lipophilicity. nih.gov The synthesis of azo dyes from heterocyclic amines like this compound represents a promising route to novel functional colorants for applications in textiles, inks, and advanced materials. researchgate.net
Investigation as Corrosion Inhibitors
Organic compounds containing heteroatoms (such as nitrogen and oxygen) and π-electrons are widely investigated as corrosion inhibitors for metals in acidic environments. These molecules can adsorb onto the metal surface, forming a protective barrier that impedes the corrosive process. The effectiveness of such inhibitors is often linked to the presence of functional groups that can strongly coordinate to the metal surface.
Compounds structurally similar to this compound, which contain both amino and trifluoromethyl groups on a heterocyclic core, have shown significant promise as corrosion inhibitors. For example, research on 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS) demonstrated its effectiveness in protecting low-carbon steel in a hydrochloric acid solution. nih.gov The study revealed that the inhibition efficiency of ATFS increased with its concentration, reaching up to 89% at 300 ppm. nih.gov This inhibitory action is attributed to the adsorption of the molecule onto the steel surface, a process that was found to follow the Langmuir adsorption isotherm. nih.gov Electrochemical studies, such as Tafel plots, confirmed that these types of compounds often act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.gov The presence of the amino group and the heterocyclic ring facilitates strong adsorption, making derivatives of this compound attractive candidates for further investigation in corrosion science.
| Inhibitor Concentration (ppm) | Inhibition Efficiency (IE %) |
|---|---|
| 50 | 52.27 |
| 100 | - |
| 150 | - |
| 200 | - |
| 250 | - |
| 300 | 89.00 |
Exploration of Redox-Active Properties
The study of a molecule's redox properties—its ability to be oxidized (lose electrons) or reduced (gain electrons)—is crucial for its application in materials science, particularly in the development of electronic devices, sensors, and redox-flow batteries. Techniques like cyclic voltammetry are used to determine the electrochemical potentials at which these processes occur.
The pyridone ring system is known to be redox-active. Cyclic voltammetry experiments performed on a related pyridone compound, 1a, revealed an oxidative potential of 1.94 V and a reductive potential of -2.16 V. ossila.com These values indicate the energy levels required to remove or add an electron to the molecule, respectively. The presence of both the electron-donating amino group and the electron-withdrawing trifluoromethyl group on the this compound ring would significantly influence these redox potentials compared to the unsubstituted parent compound. This tailored electronic structure suggests that the compound could be a valuable component in the design of new redox-active materials with specific, tunable electrochemical properties.
Advanced Research on Biological Activity Mechanisms Chemical Centric Perspective
Scaffold-Based Approaches in Inhibitor Design
The 3-amino-4-trifluoromethyl-2-pyridinone structure serves as a privileged scaffold in drug discovery. This means its core structure is amenable to various chemical modifications to create a library of compounds that can be screened for inhibitory activity against different biological targets.
Modulation of Enzyme Active Sites Through Structural Modifications
The design of enzyme inhibitors often begins with a scaffold that can be chemically altered to optimize interactions within the enzyme's active site. The this compound scaffold is particularly suitable for this approach. Modifications at different positions on the pyridinone ring can significantly impact the compound's binding affinity and selectivity. For instance, alterations to the amino group or the addition of various substituents to the ring can lead to enhanced interactions with key amino acid residues in an enzyme's active site. This targeted modification allows for the fine-tuning of the inhibitor's potency. The process of scaffold hopping, where the core structure of a known inhibitor is replaced with a different scaffold like a pyrazolo[3,4-b]pyridine, can also lead to the discovery of novel inhibitors with improved properties. nih.gov
| Modification Site | Potential Interaction | Effect on Inhibition |
| Amino Group (Position 3) | Hydrogen bonding, Salt bridge formation | Can enhance binding to polar residues. |
| Pyridinone Ring | π-π stacking, Hydrophobic interactions | Modifications can optimize shape complementarity. |
| Trifluoromethyl Group (Position 4) | Dipole-dipole interactions, van der Waals forces | Influences binding affinity and metabolic stability. |
Exploration of Novel Interaction Modes with Biological Macromolecules
The interaction between a small molecule and a biological macromolecule, such as a protein or nucleic acid, is a complex interplay of various non-covalent forces. The this compound scaffold offers multiple points for such interactions. The pyridinone ring itself can participate in hydrogen bonding, both as a donor and an acceptor. frontiersin.org The combination of hydrophobic and electrostatic interactions governs the specific properties of solutions containing macromolecules and surfactants, which can be analogous to drug-protein interactions. nih.gov Researchers utilize techniques like molecular docking to predict how derivatives of this scaffold might bind to a target protein, exploring new binding pockets and interaction modes that can be exploited for inhibitor design. nih.gov
Stereoelectronic Effects of the Trifluoromethyl Group on Molecular Recognition
The trifluoromethyl (CF3) group is a key feature of the this compound molecule and plays a crucial role in its biological activity. Its influence extends beyond simple steric bulk.
The CF3 group is strongly electron-withdrawing, which significantly alters the electronic distribution of the pyridinone ring. nih.govjst.go.jp This electronic perturbation can influence the pKa of the molecule and its ability to form hydrogen bonds, thereby affecting how it is recognized by a biological target. The unique properties of fluorine can have a substantial impact on a compound's conformation, metabolic stability, and affinity for biomolecules. nih.gov Strategic placement of fluorine can be used to fine-tune the bioactivity and pharmacokinetic properties of a drug candidate. researchgate.net
Furthermore, stereoelectronic effects, which relate to the influence of orbital interactions on molecular conformation and reactivity, are important. The gauche effect, for example, which can be observed in systems containing fluorine, can lead to a preference for specific conformations that may be more favorable for binding to a target. researchgate.net These subtle electronic effects can dictate the specificity of glycan recognition by proteins and are a critical consideration in rational drug design. raineslab.com The introduction of a trifluoromethyl group can also enhance a compound's metabolic stability by blocking sites susceptible to oxidative metabolism. nih.govjst.go.jp
Bioisosteric Utility of the Pyridinone Ring in Biological Scaffolds
Bioisosterism is a strategy in medicinal chemistry used to design analogues of a lead compound by replacing a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic profile. The pyridinone ring is a versatile bioisostere. frontiersin.orgnih.gov
Pyridinone scaffolds are considered privileged structures in drug discovery and can act as bioisosteres for amides, phenyls, and other heterocyclic rings. frontiersin.orgnih.gov This is because the pyridinone ring can mimic the hydrogen bonding capabilities of these groups, serving as both a hydrogen bond donor and acceptor. frontiersin.org Replacing a phenyl ring with a pyridinone ring, for example, can introduce a hydrogen bond acceptor and potentially improve properties like solubility. frontiersin.org This bioisosteric replacement can lead to enhanced potency, selectivity, and improved pharmacokinetic properties. nih.gov
| Original Group | Bioisosteric Replacement | Potential Advantage |
| Phenyl Ring | Pyridinone Ring | Improved solubility, additional hydrogen bonding. frontiersin.org |
| Amide Bond | Pyridinone Ring | Increased metabolic stability, altered conformation. frontiersin.org |
| Pyridine (B92270) Ring | Pyridinone Ring | Modulation of basicity, altered electronic properties. nih.gov |
Design of Compounds with Targeted Biological Modulation Based on Chemical Structure
The ultimate goal of understanding the chemical principles outlined above is to design new compounds with specific, targeted biological effects. By leveraging the this compound scaffold, medicinal chemists can rationally design molecules to inhibit specific enzymes or modulate the function of particular receptors.
This process often involves a structure-activity relationship (SAR) study, where systematic modifications are made to the lead compound, and the resulting changes in biological activity are measured. For example, in the development of fatty acid binding protein 4 (FABP4) inhibitors, a pyridazinone scaffold, which is structurally related to pyridinone, was identified through scaffold hopping and computational design. nih.govnih.gov Subsequent optimization of this scaffold led to the identification of potent inhibitors. uel.ac.uk This iterative process of design, synthesis, and biological evaluation allows for the development of highly selective and potent therapeutic agents. The design of such compounds often relies on computational tools to predict binding affinities and guide the synthetic effort. nih.gov
Future Research Directions and Emerging Trends
Development of More Efficient and Sustainable Synthetic Methodologies
The synthesis of functionalized pyridinones, while well-established, is undergoing a paradigm shift towards more efficient and environmentally benign processes. Traditional methods for producing 2-pyridones often involve classical condensation reactions which can be lengthy, require harsh conditions, or lack broad applicability. chemrxiv.org For trifluoromethylated pyridinones, synthesis has often relied on the chlorination and subsequent fluorination of a corresponding methylated pyridine (B92270), or the use of pre-functionalized building blocks. acs.org
Future research is increasingly focused on developing novel synthetic strategies that are more streamlined and sustainable. One promising area is the development of one-pot synthesis protocols. For instance, an oxidative amination process has been reported for the synthesis of pyridones from cyclopentenones, which is operationally simple, rapid, and scalable. chemrxiv.orgchemrxiv.org Another avenue of exploration is light-promoted trifluoromethylation, which can proceed without the need for a photocatalyst or oxidant, offering a milder and more direct route to introduce the trifluoromethyl group. acs.orgresearchgate.net Such methods reduce the number of synthetic steps, minimize waste, and often proceed under milder conditions, aligning with the principles of green chemistry.
The development of novel catalysts is also a key aspect of this trend. For example, zinc-based catalysts have been shown to improve the chemo-selectivity in the synthesis of 5-cyano-2-pyridinones. nih.gov The exploration of new catalytic systems, including those based on earth-abundant metals, is expected to lead to more cost-effective and sustainable synthetic routes for 3-Amino-4-trifluoromethyl-2-pyridinone and its derivatives.
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of novel compounds. nih.gov These computational tools can analyze vast datasets of chemical information to identify promising molecular scaffolds and predict the properties of new molecules, thereby accelerating the drug discovery process. nih.govnih.gov
For a molecule like this compound, AI and ML can be employed in several ways. Generative models, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can be used to design novel pyridinone derivatives with desired properties, such as enhanced biological activity or improved pharmacokinetic profiles. mdpi.com These models can learn the underlying patterns in chemical space and generate new molecules that are likely to be active against a specific biological target. youtube.com
Exploration of Uncharted Chemical Space for Novel Reactivities
The unique electronic properties of the trifluoromethyl group and the inherent reactivity of the pyridinone core suggest that there is a vast and largely unexplored chemical space associated with this compound. Future research will likely focus on uncovering novel reactions and reactivities of this compound and its derivatives.
The trifluoromethyl group is a strong electron-withdrawing group, which can significantly influence the reactivity of the pyridine ring. nih.gov This can lead to unique substitution patterns and facilitate reactions that are not possible with non-fluorinated analogues. The development of new trifluoromethylating agents and methodologies will continue to be a focus, aiming for more efficient and selective incorporation of this moiety. researchgate.net
Moreover, the amino and pyridinone functionalities of the molecule provide multiple sites for further chemical modification. Research into the derivatization of these groups could lead to the discovery of new classes of compounds with interesting biological activities. The exploration of tandem reactions and multicomponent reactions involving this compound as a building block could also open up new avenues for the synthesis of complex heterocyclic systems. nih.gov
Advanced Spectroscopic Characterization and In Situ Monitoring of Reactions
A deeper understanding of the structure, properties, and reaction dynamics of this compound will be crucial for its future development. Advanced spectroscopic techniques will play a key role in this endeavor.
Detailed spectroscopic characterization using methods such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and single-crystal X-ray diffraction will provide valuable insights into the molecular structure and intermolecular interactions of this compound. bas.bgmdpi.com For example, the study of similar molecules like 3-aminoisoxazole (B106053) has demonstrated the power of rotational spectroscopy in combination with computational methods to elucidate fine structural details, including the orientation of the amino group and the effects of nuclear quadrupole coupling. nih.gov
Q & A
Basic Research Questions
Q. What are the common synthetic strategies for preparing 3-Amino-4-trifluoromethyl-2-pyridinone, and how do reaction conditions influence yield and regioselectivity?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with pyridine derivatives. Key steps include halogenation (e.g., chlorination), trifluoromethylation via cross-coupling reactions (e.g., using copper or palladium catalysts), and subsequent functional group modifications (e.g., amination). Catalysts such as Pd(PPh₃)₄ or CuI are critical for achieving regioselectivity, particularly in introducing the trifluoromethyl group at the 4-position. Solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) significantly impact reaction kinetics and product distribution. Monitoring via TLC or HPLC is recommended to optimize intermediate purity .
Q. Which spectroscopic methods are most effective for characterizing the structure of this compound?
- Methodological Answer :
- ¹H NMR : Identifies aromatic protons and amino group signals (δ 6.8–7.5 ppm for pyridine ring protons; δ 5.5–6.0 ppm for NH₂, broad singlet).
- ¹³C NMR : Confirms trifluoromethyl carbon (δ 120–125 ppm, quartet due to ³J coupling with fluorine).
- IR Spectroscopy : Detects N-H stretching (3300–3500 cm⁻¹) and C=O vibrations (1650–1700 cm⁻¹).
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 196.557 for C₆H₄ClF₃N₂) .
Q. What are the primary biological applications of this compound derivatives in medicinal chemistry?
- Methodological Answer : This scaffold is explored as a kinase inhibitor (e.g., targeting JAK2 or EGFR), antimicrobial agent, and modulator of metabolic enzymes. The trifluoromethyl group enhances metabolic stability and membrane permeability, while the amino group facilitates hydrogen bonding with active-site residues. In vitro assays (e.g., enzyme inhibition IC₅₀, cell viability studies) are standard for evaluating activity .
Q. What stability considerations are critical for storing this compound?
- Methodological Answer : The compound is sensitive to moisture and light. Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials. Decomposition risks include hydrolysis of the trifluoromethyl group (monitored via ¹⁹F NMR) and oxidation of the amino group (mitigated by adding antioxidants like BHT) .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data when synthesizing derivatives of this compound?
- Methodological Answer : Contradictions often arise from dynamic effects (e.g., rotational barriers in trifluoromethyl groups) or solvent-dependent shifts. Use deuterated solvents (DMSO-d₆ vs. CDCl₃) to assess solvent effects. For ambiguous signals, employ 2D NMR (HSQC, HMBC) or compare with DFT-calculated chemical shifts (Gaussian or ORCA software). Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .
Q. What strategies optimize regioselectivity in trifluoromethyl group introduction during synthesis?
- Methodological Answer :
- Directed C-H Functionalization : Use directing groups (e.g., pyridine N-oxide) to guide trifluoromethylation to the 4-position.
- Metal Catalysis : Pd-catalyzed cross-coupling (e.g., with TMSCF₃) ensures high regioselectivity.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor electrophilic substitution at electron-deficient positions.
- Computational Screening : DFT studies predict reactive sites based on Fukui indices or electrostatic potential maps .
Q. How do solvent polarity and temperature affect kinetic vs. thermodynamic control in nucleophilic substitution reactions?
- Methodological Answer :
- Kinetic Control : Low temperatures (–20°C to 0°C) and polar solvents (e.g., DMF) favor faster, less stable products (e.g., substitution at sterically hindered positions).
- Thermodynamic Control : Higher temperatures (60–100°C) and less polar solvents (e.g., toluene) stabilize more thermodynamically favorable products. Monitor reaction progression via in-situ IR or quenching experiments to identify dominant pathways .
Q. What computational approaches predict the reactivity of trifluoromethyl-substituted pyridinones in electrophilic aromatic substitution (EAS)?
- Methodological Answer :
- DFT Calculations : Compute local electrophilicity indices (e.g., Parr functions) to identify reactive sites.
- Molecular Dynamics (MD) : Simulate solvent effects on transition states.
- Docking Studies : For biological targets, predict binding modes of derivatives using AutoDock Vina or Schrödinger Suite. Validate with experimental SAR data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
